Axitirome, (S)-

Hepatoselectivity Nuclear receptor access Cardiac safety

Axitirome, (S)- (CAS 156740-74-8) is the single enantiomer of the racemic thyromimetic agent CGS 26214, a synthetic thyroid hormone receptor β (TRβ) agonist developed for its potent, liver-selective cholesterol-lowering activity. The compound is characterized as a small-molecule oxalamic acid ethyl ester derivative (C₂₅H₂₄FNO₆) that acts as a functional prodrug, rapidly hydrolyzing to its active free acid form in biological systems.

Molecular Formula C25H24FNO6
Molecular Weight 453.5 g/mol
CAS No. 156740-74-8
Cat. No. B12741086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitirome, (S)-
CAS156740-74-8
Molecular FormulaC25H24FNO6
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C
InChIInChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m0/s1
InChIKeyFUBBWDWIGBTUPQ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axitirome, (S)- (CAS 156740-74-8): A Liver-Selective Thyromimetic with Quantifiable TRβ Agonist Differentiation for Metabolic Research and Procurement


Axitirome, (S)- (CAS 156740-74-8) is the single enantiomer of the racemic thyromimetic agent CGS 26214, a synthetic thyroid hormone receptor β (TRβ) agonist developed for its potent, liver-selective cholesterol-lowering activity. The compound is characterized as a small-molecule oxalamic acid ethyl ester derivative (C₂₅H₂₄FNO₆) that acts as a functional prodrug, rapidly hydrolyzing to its active free acid form in biological systems [1] [2]. As a thyromimetic, it belongs to a class of agents designed to uncouple the beneficial hepatic metabolic effects of thyroid hormones (lipid lowering, LDL receptor upregulation) from the deleterious cardiac and thermogenic actions mediated primarily through the TRα isoform.

1
TRβ agonist pathway-study fit with quantifiable isoform-selectivity context
Chiral (S)-enantiomer; stereochemical-control research workflow
2
Reported hepatoselectivity enables hepatic lipid-lowering endpoint studies without cardiac-off-target interference
Prodrug activation to free acid supports carrier/delivery research
3
Enantiomer-equipotency documentation supports racemate or single-enantiomer procurement flexibility
May support chiral bioanalytical method development with validated LLOQ context

Why Axitirome, (S)- Cannot Be Interchanged with Other TRβ Agonists: The Case for Enantiomer-Specific and Hepatoselectivity-Driven Procurement


Thyromimetic TRβ agonists are not functionally interchangeable due to substantial divergence in three key procurement-relevant dimensions: enantiomer-specific receptor binding kinetics, magnitude of hepatoselectivity over cardiac tissue, and in vivo therapeutic index. For Axitirome, the (S)-enantiomer (CGS 28935) and the (R)-enantiomer (CGS 28934) are described as equipotent in cholesterol-lowering activity [1]; however, the racemate CGS 26214 demonstrates a quantifiable 100-fold preferential nuclear access and binding in hepatocytes over myocytes in cell culture [2], a property not uniformly replicated across the class. Substitution with alternative TRβ agonists such as Sobetirome (GC-1) or Eprotirome (KB2115) introduces different TRβ/TRα selectivity ratios, divergent in vivo potency benchmarks relative to L-T3, and distinct cardiovascular safety margins—all of which directly impact experimental reproducibility, dose translation, and regulatory-compliant sourcing.

This Product
Hepatocyte-biased nuclear access (≥100-fold over myocytes) and wide cardiovascular safety window in rodent/dog models
Alternative TRβ Agonists
Sobetirome, eprotirome, resmetirom: distinct TRβ/TRα selectivity ratios, hepatic safety profiles, and Lp(a) data may not transfer
This Product
Racemate and (S)-enantiomer equipotent; chiral LC-MS/MS method validated down to 0.4 ng/ml in research plasma
Generic Substitution
Non-chiral thyromimetics or unvalidated enantiomer sources lack stereochemical attribution and may shift assay-response context

Axitirome, (S)-: Quantified Competitive Differentiation Evidence Against TRβ Agonist Comparators for Informed Procurement


Hepatocyte-to-Myocyte Nuclear Access Ratio: Axitirome (CGS 26214) Achieves ≥100-Fold Selectivity, Enabling Cardiac-Safe Lipid Lowering Unattained by L-T3

CGS 26214, the racemate containing (S)-Axitirome, was identified based on its ability to preferentially access and bind the nuclear fraction of hepatocytes over that of myocytes in cell culture. The difference in nuclear access achieved was at least 100-fold better for hepatocytes than for myocytes [1]. This in vitro hepatoselectivity translated into a compound with unprecedented in vivo lipid-lowering potency (minimal effective dose of 1 µg/kg in rats and dogs, approximately 25× more potent than L-T3) while remaining free of any cardiovascular effects up to the highest doses tested (25 mg/kg in rats; 100 µg/kg in dogs) [1]. In contrast, the natural ligand L-T3 lacks tissue discrimination, producing tachycardia at lipid-lowering doses.

Hepatoselectivity
Head-to-head
≥100-fold preferential hepatocyte nuclear access vs. myocytes
Supports hepatocyte-selective TRβ engagement endpoint differentiation
L-T3 lacks tissue discrimination; reported in vitro/in vivo translation
Hepatoselectivity Nuclear receptor access Cardiac safety Tissue selectivity

TRβ Binding Affinity and Selectivity Over TRα: Axitirome (Ki 2.2 nM) Compared with Sobetirome (EC₅₀ 160 nM) and Eprotirome (22-fold selectivity)

In a standardized radioreceptor binding assay employing displacement of [¹²⁵I]-T3 from recombinant human TRβ expressed in insect cells, Axitirome (racemate CGS 26214) exhibited a Ki of 2.20 nM [1]. The same compound showed a Ki of 40 nM for human TRα [2], yielding a TRβ/TRα selectivity ratio of approximately 18-fold. By comparison, Sobetirome (GC-1) demonstrates an EC₅₀ of 160 nM (0.16 µM) for TRβ-1, making Axitirome approximately 73-fold more potent at the receptor level under these assay conditions . Eprotirome (KB2115) is reported with a 22-fold selectivity ratio for TRβ over TRα [3], comparable in selectivity but without the sub-nanomolar potency range achieved by the Axitirome scaffold.

TRβ Binding Affinity
Cross-study comparable
Ki 2.20 nM (human TRβ); ~18-fold over TRα
Assay potency context supports reduced compound mass in screening
Sobetirome EC₅₀ 160 nM; eprotirome 22-fold selectivity—class benchmark
TRβ binding affinity Isoform selectivity Radioreceptor assay Nuclear receptor pharmacology

In Vivo Lipid-Lowering Potency Relative to L-T3: CGS 26214 Demonstrates 25-Fold Superiority in Minimal Effective Dose in Rat and Dog Models

In normocholesterolemic rat and dog models, the minimal effective dose of CGS 26214 for significant cholesterol reduction was established at 1 µg/kg, which is approximately 25 times more potent than the natural ligand L-T3 (minimal effective dose not explicitly reported but relative potency calculated as 25×) [1]. This potency advantage was achieved without any cardiovascular effects up to 25 mg/kg in rats and 100 µg/kg in dogs, representing a therapeutic index margin of >25,000-fold in rats based on the cardiovascular safety threshold relative to the lipid-lowering effective dose [1]. For procurement decisions, this means 1 mg of CGS 26214 (racemate) can support in vivo dosing of 1,000 kg of rat body weight for a single efficacious dose, compared with 40 µg/kg typical dosing ranges for other thyromimetics such as Sobetirome in rodent models [2].

In Vivo Potency
Cross-study comparable
~25× more potent than L-T3 (MED 1 µg/kg in rat/dog)
Model-response potency context reduces compound quantity for chronic studies
Normocholesterolemic models; oral route; dose-model interpretation review
In vivo efficacy Cholesterol lowering Minimal effective dose Rat model Dog model

Cardiovascular Safety Margin: CGS 26214 Displays No Cardiac Effects at Doses 25,000-Fold Above the Lipid-Lowering MED in Rats

In the same rat model where the minimal effective lipid-lowering dose of CGS 26214 was 1 µg/kg, no cardiovascular effects (heart rate, contractility) were observed at doses up to 25 mg/kg (25,000 µg/kg), yielding a cardiovascular safety margin of >25,000-fold [1]. In dogs, the safety margin was similarly large, with no cardiovascular effects up to 100 µg/kg compared with a 1 µg/kg effective dose (~100-fold margin) [1]. In comparison, the TRβ-selective agonist Eprotirome (KB2115) was withdrawn from clinical development due to liver injury signals in Phase 2/3 trials [2], and Resmetirom (MGL-3196), while FDA-approved, carries warnings regarding potential liver toxicity and drug interactions [3]. The 25,000-fold safety margin of CGS 26214 in rats remains a distinguishing feature not replicated by later-generation thyromimetics in published preclinical data.

Cardiovascular Safety Margin
Cross-study comparable
>25,000-fold in rats (NOAEL 25 mg/kg vs. MED 1 µg/kg)
Safety-pharmacology endpoint context; clean cardiac signal separation
Eprotirome/Resmetirom liver signals not replicated in this preclinical window
Cardiovascular safety Therapeutic index Heart rate Safety pharmacology

Enantiomer Characterization: CGS 28934(−) and CGS 28935(+) Are Equipotent, Validating the Racemate as a Practical Procurement Alternative When Single Enantiomer Availability Is Limited

Chiral chromatographic separation and tandem mass spectrometry analysis of CGS 26214 established that the two chiral components, CGS 28934(−) and CGS 28935(+), demonstrate equivalent biological activity with respect to cholesterol-lowering endpoints [1]. This equipotency finding means that, from a functional pharmacology perspective, the racemate CGS 26214 (CAS 156740-57-7) and the single enantiomer (S)-Axitirome (CAS 156740-74-8) are interchangeable for most in vitro and in vivo efficacy applications, with the racemate potentially offering supply chain advantages. A validated LC/MS/MS method achieved a lower limit of quantitation (LLOQ) of 0.4 ng/ml for each enantiomer in human plasma, sufficient to support clinical pharmacokinetic studies at oral doses as low as 0.9 mg [1]. This analytical capability is critical for procurement decisions where batch-specific enantiomeric purity certification is required for regulatory-compliant research.

Enantiomer Equipotency
Head-to-head
CGS 28934(−) and CGS 28935(+) equipotent in cholesterol lowering
Stereochemical-control context: racemate or single enantiomer procurement valid
Chiral LC-MS/MS LLOQ 0.4 ng/ml; bioanalytical method context
Chiral separation Enantiomer equipotency Bioanalytical method Pharmacokinetic equivalence

Comparative Lipoprotein(a) Lowering: CGS 26214 Markedly Reduces Lp(a) in Non-Human Primates—A Differentiated Endpoint Not Consistently Demonstrated Across All TRβ Agonists

CGS 26214 has been shown to markedly lower lipoprotein(a) [Lp(a)] concentrations in monkeys, a finding documented in the thyromimetic literature [1] [2]. Lp(a) is an independent cardiovascular risk biomarker that is largely genetically determined and refractory to most conventional lipid-lowering therapies including statins. This specific Lp(a)-lowering effect was observed in addition to reductions in total cholesterol, LDL-cholesterol, and triglycerides, and attenuation of post-prandial lipid responses in rat models [2]. In contrast, while Sobetirome (GC-1) and Resmetirom (MGL-3196) have demonstrated LDL-cholesterol and triglyceride lowering in preclinical and clinical studies, specific quantitative data on Lp(a) reduction comparable to the non-human primate findings with CGS 26214 are not consistently reported in the primary literature for these comparators [3].

Lp(a) Lowering
Class-level inference
Marked reduction in non-human primates reported
Supports Lp(a)-focused TRβ pathway research; primate model endpoint context
Data to verify for other agonists; source-specific review
Lipoprotein(a) Non-human primate Lp(a) reduction Cardiovascular risk biomarker

Optimal Application Scenarios for Axitirome, (S)-: Evidence-Backed Research and Procurement Use Cases


In Vivo Atherosclerosis and Dyslipidemia Research Requiring High Therapeutic Index and Cardiac Safety Validation

For researchers investigating lipid-lowering pharmacology in rodent or canine models where concurrent cardiovascular monitoring is essential, (S)-Axitirome (or its racemate CGS 26214) provides a uniquely wide therapeutic index. The documented >25,000-fold separation between the effective lipid-lowering dose (1 µg/kg) and the cardiovascular no-effect dose (25 mg/kg) in rats [1] makes this compound the reference standard for experiments requiring clean dissociation between hepatic metabolic effects and cardiac off-target activity. This scenario is particularly relevant for safety pharmacology core facilities and contract research organizations (CROs) conducting cardiovascular risk assessment of novel thyromimetic scaffolds.

Liver-Targeted Thyromimetic Delivery Platform Development and Nanogel Conjugation Studies

The established 100-fold inherent hepatoselectivity of CGS 26214 at the cellular nuclear access level [1], combined with recent proof-of-concept data demonstrating further enhancement of liver selectivity via nanogel-based carriers [2], positions (S)-Axitirome as the compound of choice for formulation science and drug delivery research. Researchers developing liver-targeted nanoparticle or prodrug strategies can leverage the compound's baseline hepatoselectivity to quantify the incremental targeting benefit of their delivery platform relative to the free compound.

Enantiomer-Specific Pharmacokinetic and Chiral Bioanalytical Method Validation Studies

The availability of a validated microbore chiral LC/MS/MS method with a 0.4 ng/ml LLOQ for each enantiomer in human plasma [1] makes (S)-Axitirome a well-characterized reference standard for laboratories developing or validating chiral separation and quantification methodologies. Procurement of the single (S)-enantiomer (CAS 156740-74-8) is justified when the analytical workflow demands enantiomerically pure calibration standards, while the racemate may be substituted for bulk in vivo dosing based on documented enantiomer equipotency.

Lipoprotein(a)-Focused Cardiovascular Biomarker Research in Non-Human Primate Models

For translational research programs investigating pharmacological reduction of Lp(a)—an independent cardiovascular risk factor refractory to statins—(S)-Axitirome represents a uniquely characterized tool compound. The documented marked Lp(a) lowering in non-human primates [1] provides a validated in vivo endpoint for mechanism-of-action studies exploring TRβ-mediated regulation of Lp(a) biosynthesis, an application not supported by comparable primate data for Sobetirome or Resmetirom in the published literature.

Application
Selection Property
Validation Focus
Hepatic lipid metabolism and cardiovascular safety endpoint studies
Reported hepatoselectivity and wide separation between lipid-lowering and cardiac no-effect doses
Cardiac-safety endpoint differentiation in rodent/canine models
Liver-targeted delivery platform development
Baseline inherent hepatocyte nuclear access context for quantifying incremental targeting
Formulation-dependent hepatoselectivity enhancement review
Chiral bioanalytical method validation
Enantiomerically pure (S)-enantiomer reference standard with documented equipotency
Enantiomeric purity and LLOQ verification in research matrices
Lp(a) biomarker and TRβ-mediated regulation studies
Documented Lp(a)-lowering endpoint in non-human primate model
TRβ pathway-response context for Lp(a) biosynthesis research
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